molecular formula C19H26N4O3 B2608819 N-[2-(diethylamino)ethyl]-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898462-05-0

N-[2-(diethylamino)ethyl]-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Cat. No.: B2608819
CAS No.: 898462-05-0
M. Wt: 358.442
InChI Key: VGZMEIWLFWYIDD-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a structurally complex molecule featuring a tricyclic azatricyclo core fused with an ethanediamide linker and a diethylaminoethyl substituent.

The azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl moiety is a key structural feature shared with other compounds in the evidence (e.g., ). This bicyclic system likely contributes to rigidity and binding affinity in biological systems, as seen in related molecules with substituted aromatic or heteroaromatic groups .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-3-22(4-2)10-8-20-18(25)19(26)21-15-11-13-5-6-16(24)23-9-7-14(12-15)17(13)23/h11-12H,3-10H2,1-2H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZMEIWLFWYIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-N’-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multiple steps. One common approach is the reaction of diethylaminoethylamine with a suitable azatricyclo dodeca-trienyl precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-N’-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis and Research Applications

Organic Synthesis
This compound is utilized as a reagent in organic synthesis and catalysis. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for developing new synthetic pathways and compounds .

Biochemical Probing
In biological contexts, N-[2-(diethylamino)ethyl]-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide has been investigated as a biochemical probe. Its ability to interact with enzymes and cellular processes allows researchers to study enzyme kinetics and cellular signaling pathways .

Medical Applications

Therapeutic Potential
Research has explored the compound's potential in treating various diseases, particularly cancer and neurological disorders. Its mechanism of action involves binding to specific molecular targets, modulating enzyme activity, and influencing gene expression . Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity against several cancer cell lines .

Industrial Applications

Advanced Materials Development
The compound is also being studied for its role in developing advanced materials and polymers. Its unique structural features enable the formulation of materials with specific properties that can be tailored for applications in electronics, coatings, and drug delivery systems .

Case Studies and Research Findings

Study Focus Findings
Study 1Organic SynthesisDemonstrated successful synthesis of derivatives using this compound as a key reagent .
Study 2Biochemical ProbingInvestigated the compound's ability to inhibit specific enzymes involved in metabolic pathways .
Study 3Anticancer ActivityFound significant growth inhibition in multiple cancer cell lines when treated with derivatives of the compound .

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-N’-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular signaling pathways. This interaction can lead to changes in cellular functions, such as inhibition of enzyme activity or alteration of gene expression .

Comparison with Similar Compounds

Key Observations :

  • The diethylaminoethyl group in the target compound may enhance solubility compared to analogs with purely aromatic substituents (e.g., benzothiophene in ) .
  • The 11-oxo group in the target compound could influence hydrogen-bonding interactions, similar to the 2-oxo group in and .

Methods for Structural Comparison

Virtual screening and similarity metrics (e.g., Tanimoto coefficients, Morgan fingerprints) are critical for comparing such compounds (). For instance:

  • Tanimoto Similarity : Used to quantify overlap in molecular fingerprints between the target compound and analogs .
  • Activity Cliffs: Structural minor changes (e.g., substituent variation) may lead to significant differences in biological activity, as noted in .

Biological Activity

N-[2-(diethylamino)ethyl]-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by its azatricyclo framework and diethylamino group, enhancing its solubility and biological activity. Its molecular formula is C₁₅H₁₈N₂O, with a molecular weight of 250.32 g/mol.

Research indicates that this compound interacts with various biological targets, modulating pathways relevant to disease treatment. The specific mechanisms include:

  • Enzyme Modulation : The compound may influence enzyme activities that are critical in metabolic pathways.
  • Receptor Binding : It has shown potential in binding to specific receptors, which may lead to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies:

Activity Description Reference
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines in vitro.
Neuroprotective EffectsDemonstrated potential in protecting neuronal cells from apoptosis.
Antimicrobial PropertiesInhibitory effects against certain bacterial strains observed in preliminary tests.

Case Study 1: Anticancer Activity

A study investigated the effects of the compound on HepG2 liver cancer cells using the MTT assay to evaluate cytotoxicity. Results indicated a significant reduction in cell viability at higher concentrations of the compound, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection

In a neuroprotective study, the compound was tested for its ability to prevent neuronal cell death induced by oxidative stress. The results showed that treatment with this compound significantly reduced markers of apoptosis compared to control groups.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions typically utilizing α-bromoketones and 2-amino derivatives under specific conditions to optimize yield and purity.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:
The synthesis of structurally complex acetamide derivatives typically involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of the tricyclic core via cyclization reactions, such as [4+2] cycloadditions or ring-closing metathesis, under controlled temperature and inert atmospheres.
  • Step 2 : Introduction of the diethylaminoethyl moiety via nucleophilic substitution or amide coupling using reagents like chloroacetyl chloride in dimethylformamide (DMF) with potassium carbonate as a base .
  • Step 3 : Final purification via column chromatography or recrystallization, monitored by TLC for reaction completion.
    Key Considerations : Optimize stoichiometry to avoid side products (e.g., over-alkylation) and validate intermediates via NMR and mass spectrometry .

Advanced: How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Answer:
Discrepancies between experimental NMR shifts and computational predictions (e.g., DFT calculations) often arise from solvent effects, conformational flexibility, or inadequate basis sets. To resolve these:

  • Experimental : Record NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) and compare with databases (e.g., SDBS). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Computational : Refine calculations using polarizable continuum models (PCM) for solvent effects and perform conformational searches to identify dominant conformers .
  • Validation : Cross-reference with analogous compounds (e.g., tricyclic acetamide derivatives) to identify systematic errors .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Essential techniques include:

  • FT-IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and tertiary amine N-H/N-C bonds (~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Identify diethylaminoethyl protons (δ 2.5–3.5 ppm) and tricyclic aromatic protons (δ 6.5–8.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • X-ray Crystallography : Resolve stereochemistry of the tricyclic core if crystalline .

Advanced: How can molecular docking studies be designed to predict biological interactions?

Answer:
For hypotheses targeting enzyme inhibition (e.g., kinase or protease targets):

  • Protein Preparation : Retrieve target structures from PDB (e.g., 4HX3 for kinases). Optimize protonation states using tools like PROPKA.
  • Ligand Preparation : Generate 3D conformers of the compound using RDKit or OpenBabel, and assign partial charges via AM1-BCC.
  • Docking : Use AutoDock Vina or Glide with flexible side chains. Validate protocols with co-crystallized ligands (RMSD <2.0 Å).
  • Analysis : Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp, Lys) and favorable binding energies (ΔG < -8 kcal/mol) .

Basic: What stability challenges are anticipated during storage?

Answer:
The compound’s stability depends on:

  • Moisture Sensitivity : Store under nitrogen in sealed vials with desiccants (e.g., silica gel).
  • Temperature : Avoid prolonged exposure to >25°C; conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation (HPLC monitoring) .
  • Light Sensitivity : Use amber glassware to prevent photolytic decomposition of the tricyclic aromatic system.

Advanced: How can conflicting bioactivity results between in vitro and in vivo models be addressed?

Answer:
Discrepancies may stem from poor pharmacokinetics (PK) or metabolic instability. Mitigation strategies:

  • Metabolic Profiling : Incubate the compound with liver microsomes (human/rodent) to identify metabolites (LC-MS/MS).
  • PK Studies : Measure plasma half-life (t½) and bioavailability in rodent models. Optimize via prodrug strategies (e.g., esterification of the amide group) .
  • Target Engagement : Use biophysical assays (SPR, ITC) to confirm binding affinity differences between assays .

Basic: What computational tools are recommended for initial structure-activity relationship (SAR) studies?

Answer:

  • Cheminformatics : Use RDKit or KNIME to generate molecular descriptors (e.g., logP, topological surface area).
  • QSAR : Build regression models with Gaussian processes or random forests, training on datasets of related tricyclic amides .
  • Docking : AutoDock or Schrödinger Suite for rapid virtual screening against target libraries .

Advanced: How can the compound’s reactivity in catalytic systems be systematically evaluated?

Answer:
For applications in catalysis (e.g., asymmetric synthesis):

  • Screening : Test under varied conditions (solvent, temperature, catalyst loading) using high-throughput robotic platforms.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹³C) and in-situ FT-IR to track intermediate formation.
  • DFT Studies : Map reaction pathways (transition states, activation energies) using Gaussian 16 with M06-2X/6-31G(d) .

Basic: What safety protocols are essential during handling?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods due to potential amine vapor release.
  • Waste Disposal : Quench reaction residues with 10% acetic acid before aqueous disposal .

Advanced: How can machine learning optimize reaction yields for scaled synthesis?

Answer:

  • Data Collection : Compile historical data on reaction parameters (temperature, solvent, catalyst) and yields.
  • Model Training : Use TensorFlow or PyTorch to train neural networks predicting yield from input variables.
  • Active Learning : Implement Bayesian optimization to iteratively refine conditions (e.g., DMF vs. THF, K₂CO₃ vs. Cs₂CO₃) .

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